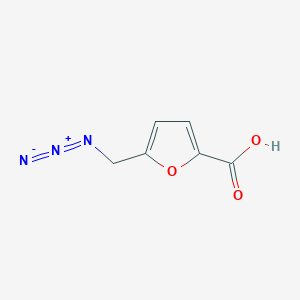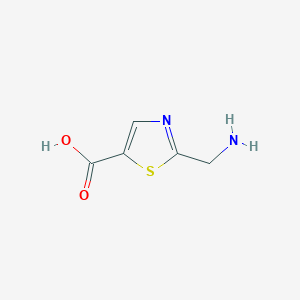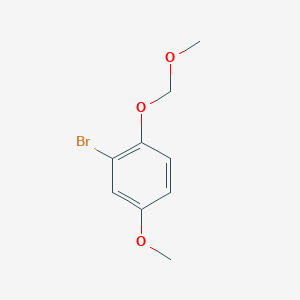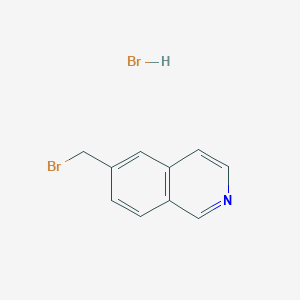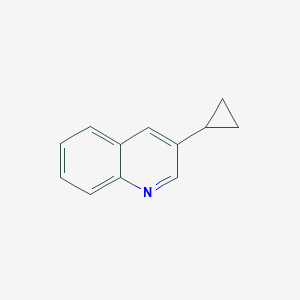
4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole" is a derivative of the 1,2,3-triazole family, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological substrates .
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step reactions, starting from simple precursors such as acyl hydrazines, isothiocyanates, or hydrazines, which can be transformed into various substituted triazoles . For instance, 3-mercapto-1,2,4-triazoles can be obtained from acyl hydrazines and isothiocyanates and further functionalized to chloromethyl and carboxaldehyde derivatives . Additionally, 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, a related compound, can be synthesized from 1H-1,2,4-triazole through hydroxymethylation with paraformaldehyde followed by reaction with thionyl chloride .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using various spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. These methods provide information on the electronic and structural properties of the molecules. For example, the study of a 4-phenyl-1H-1,2,3-triazole derivative revealed the presence of thiol/thione tautomerism, which was supported by X-ray crystallography and DFT calculations . The molecular electrostatic potential and Hirshfeld surface analysis can also indicate the presence of hydrogen bonds and other intermolecular interactions .
Chemical Reactions Analysis
Triazole derivatives can undergo a variety of chemical reactions, including alkylation, condensation, and reactions with nucleophiles such as sulfur and oxygen atoms. For example, 2-chloromethyl-1,2,4-triazole-3-thione derivatives can react with thiols to yield sulfides and with sodium alkoxides to afford ethers . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents, which affect the rate and yield of the reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. These compounds often exhibit interesting biological activities, such as corrosion inhibition and potential inhibition of enzymes like cyclin-dependent kinase 5 . The fluorescent behavior of some triazole derivatives, such as 4-acetyl-5-methyl-1,2,3-triazole regioisomers, is also noteworthy, with certain compounds showing dual emission in solvents like chloroform . The physicochemical properties, including thermal stability and solubility, can be characterized using techniques like TG/DTG and solubility tests .
Wissenschaftliche Forschungsanwendungen
Triazole Derivatives in Drug Development
Triazole derivatives, including structures related to 4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole, have been extensively explored in the realm of drug development due to their diverse biological activities. These compounds exhibit a wide range of pharmacological properties, making them valuable in synthesizing new drugs for various medical conditions. The adaptability of triazoles to structural variations allows for the development of novel compounds with enhanced biological activities, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The pursuit of new, more efficient synthetic methods for these triazoles that align with green chemistry principles is vital for addressing new diseases and combating drug-resistant bacteria and viruses (Ferreira et al., 2013).
Synthetic Routes for 1,2,3-Triazoles
The synthesis of 1,2,3-triazoles, including the 4-(Chloromethyl)-2-methyl variant, is of significant interest due to their importance in pharmaceuticals, material science, and organic synthesis. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), known as a click reaction, is a pivotal method for synthesizing 1,4-disubstituted 1,2,3-triazoles. This method offers high selectivity, efficiency, and yields under environmentally friendly conditions. It enables the creation of compounds with a broad spectrum of biological activities, facilitating the development of new drugs and materials with specialized properties (Kaushik et al., 2019).
Applications in Material Science and Technology
In addition to their pharmaceutical applications, 1,2,4-triazole derivatives, similar to 4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole, find applications in material science and technology. These derivatives are utilized in the production of optical materials, photosensitizers, coloring agents, antioxidants, and as additives for fuels and oils. Their role as corrosion inhibitors and pest control agents in agriculture highlights their versatility and importance across various industrial sectors. This demonstrates the broad utility of triazole derivatives beyond drug development, encompassing applications in engineering, metallurgy, and agriculture, underscoring the need for continuous research and development in this area (Nazarov et al., 2021).
Eco-Friendly Synthesis Advances
Recent research has focused on developing eco-friendly procedures for synthesizing triazole derivatives, including methods that minimize environmental impact. These advances include using water as a solvent, employing bio-based catalysts, and reducing energy consumption in the synthesis processes. The development of such eco-friendly synthesis methods for triazoles is crucial for sustainable chemistry practices and the creation of new materials and drugs with a lower environmental footprint (de Souza et al., 2019).
Wirkmechanismus
The mechanism of action of a compound depends on its application. For instance, if it’s used as a drug, the mechanism of action would be how the drug interacts with biological targets in the body . Without specific information on the use of “4-(Chloromethyl)-2-methyl-2H-1,2,3-triazole”, it’s difficult to determine its mechanism of action.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-methyltriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3/c1-8-6-3-4(2-5)7-8/h3H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGLZCNUAQYSOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1291591.png)


